molecular formula C20H18BrNO3 B11961674 3-(5-(4-Bromophenyl)-2-furyl)-N-(4-methoxyphenyl)propanamide CAS No. 853330-79-7

3-(5-(4-Bromophenyl)-2-furyl)-N-(4-methoxyphenyl)propanamide

Cat. No.: B11961674
CAS No.: 853330-79-7
M. Wt: 400.3 g/mol
InChI Key: WEXVTOFNFOKOML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-(4-Bromophenyl)-2-furyl)-N-(4-methoxyphenyl)propanamide is an organic compound that features a bromophenyl group, a furan ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(4-Bromophenyl)-2-furyl)-N-(4-methoxyphenyl)propanamide typically involves the following steps:

    Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl ring to form a bromophenyl intermediate.

    Furan Ring Formation: The bromophenyl intermediate undergoes a reaction with a furan derivative to form the 5-(4-bromophenyl)-2-furyl moiety.

    Amide Bond Formation: The final step involves the reaction of the 5-(4-bromophenyl)-2-furyl intermediate with 4-methoxyphenylamine under suitable conditions to form the desired propanamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(5-(4-Bromophenyl)-2-furyl)-N-(4-methoxyphenyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, such as alcohols or amines.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

3-(5-(4-Bromophenyl)-2-furyl)-N-(4-methoxyphenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-(5-(4-Bromophenyl)-2-furyl)-N-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)-N-(4-methoxyphenyl)propanamide
  • 5-(4-Bromophenyl)-2-furyl)-N-(4-methoxyphenyl)acetamide
  • 4-(4-Bromophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid

Uniqueness

3-(5-(4-Bromophenyl)-2-furyl)-N-(4-methoxyphenyl)propanamide is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

853330-79-7

Molecular Formula

C20H18BrNO3

Molecular Weight

400.3 g/mol

IUPAC Name

3-[5-(4-bromophenyl)furan-2-yl]-N-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C20H18BrNO3/c1-24-17-8-6-16(7-9-17)22-20(23)13-11-18-10-12-19(25-18)14-2-4-15(21)5-3-14/h2-10,12H,11,13H2,1H3,(H,22,23)

InChI Key

WEXVTOFNFOKOML-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.